![molecular formula C80H168Si3 B14280543 [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) CAS No. 128270-39-3](/img/structure/B14280543.png)
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) is a complex organosilicon compound characterized by its unique structure, which includes multiple octyl and trioctylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) typically involves the reaction of dioctylsilane with octane-8,1-diyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the compound to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products can have various applications depending on their specific chemical properties.
Scientific Research Applications
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It can be used in the development of biomaterials and as a component in drug delivery systems.
Medicine: The compound’s unique properties make it suitable for use in medical devices and diagnostic tools.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.
Mechanism of Action
The mechanism of action of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) involves its interaction with various molecular targets and pathways. The compound’s silane groups can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications.
Comparison with Similar Compounds
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can be compared with other similar compounds, such as:
1,8-Bis(triethoxysilyl)octane: Known for its use in coatings and adhesives, this compound has similar silane groups but differs in its overall structure and properties.
Silane, dioctylbis[8-(trioctylsilyl)octyl]-: This compound shares structural similarities but may have different applications and reactivity.
The uniqueness of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) lies in its specific arrangement of octyl and trioctylsilane groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
128270-39-3 |
|---|---|
Molecular Formula |
C80H168Si3 |
Molecular Weight |
1214.4 g/mol |
IUPAC Name |
dioctyl-bis(8-trioctylsilyloctyl)silane |
InChI |
InChI=1S/C80H168Si3/c1-9-17-25-33-45-57-69-81(70-58-46-34-26-18-10-2,71-59-47-35-27-19-11-3)77-65-53-41-43-55-67-79-83(75-63-51-39-31-23-15-7,76-64-52-40-32-24-16-8)80-68-56-44-42-54-66-78-82(72-60-48-36-28-20-12-4,73-61-49-37-29-21-13-5)74-62-50-38-30-22-14-6/h9-80H2,1-8H3 |
InChI Key |
AVYJBNUSBVRBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
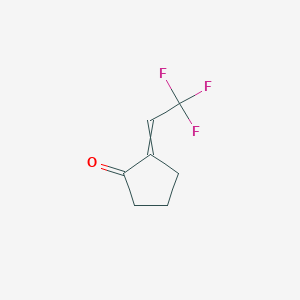
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
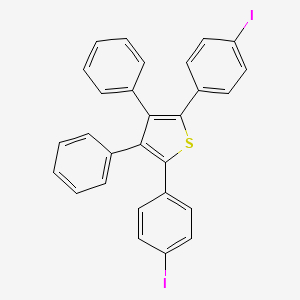
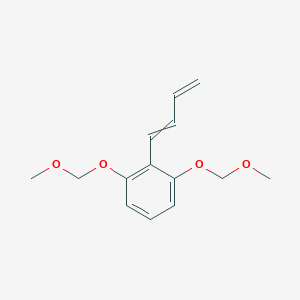
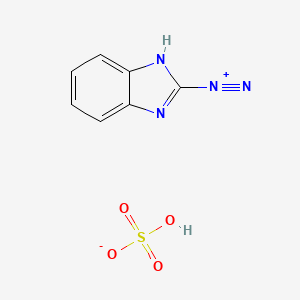
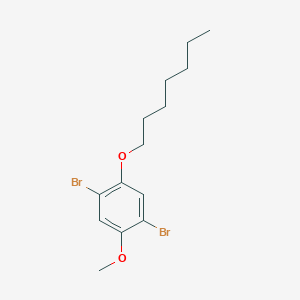
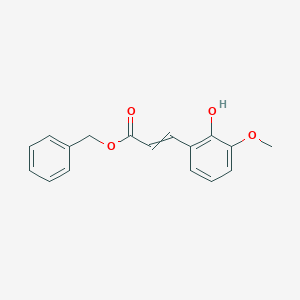
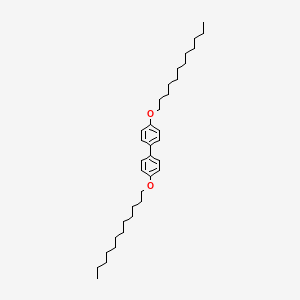
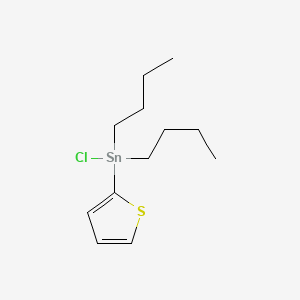
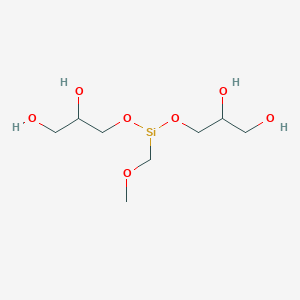
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)

![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
